4-Isocyanatobenzenesulfonamide
Overview
Description
4-Isocyanatobenzenesulfonamide is an organic compound with the molecular formula C7H6N2O3S It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring, which is further substituted with a sulfonamide group (-SO2NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanatobenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with phosgene (COCl2) or its derivatives. The reaction proceeds under controlled conditions to ensure the formation of the isocyanate group without unwanted side reactions. The general reaction can be represented as follows: [ \text{4-Aminobenzenesulfonamide} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents offer better handling and reduced risks compared to phosgene gas. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis of the isocyanate group.
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanatobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding amides or carbamates.
Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form amides and carbon dioxide.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amides: Formed from the reaction with water.
Scientific Research Applications
4-Isocyanatobenzenesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase, which is relevant in the treatment of diseases such as glaucoma and certain cancers.
Medicine: Explored for its antimicrobial properties and potential use in the development of new antibiotics.
Industry: Utilized in the production of polyurethanes and other polymeric materials with applications in coatings, adhesives, and foams.
Mechanism of Action
The mechanism of action of 4-Isocyanatobenzenesulfonamide primarily involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophilic species such as amines, alcohols, and water. This reactivity underlies its use in the synthesis of ureas, carbamates, and amides. Additionally, its potential as an enzyme inhibitor, particularly for carbonic anhydrase, involves the binding of the sulfonamide group to the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
4-Isocyanatobenzenesulfonamide can be compared with other similar compounds such as:
4-Isocyanatobenzenesulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
4-Isocyanatobenzenesulfonic Acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
4-Isocyanatobenzenesulfonyl Urea: Similar structure but with a sulfonyl urea group instead of a sulfonamide group.
Properties
IUPAC Name |
4-isocyanatobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c8-13(11,12)7-3-1-6(2-4-7)9-5-10/h1-4H,(H2,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSAYSBNKDUNKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614869 | |
Record name | 4-Isocyanatobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60614869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1773-42-8 | |
Record name | 4-Isocyanatobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60614869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isocyanatobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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